Piperidine Linker Presence Versus Direct Pyrazole-Benzamide Connection: Impact on CDK2 Inhibitory Activity
The target compound contains a piperidine spacer between the cyclopropylpyrazole and the 2-bromobenzamide, whereas the direct-linked analog 2-bromo-N-(5-cyclopropyl-1H-pyrazol-3-yl)benzamide (BDBM7137 / CHEMBL116047) lacks this spacer. In a biochemical CDK2/cyclin A2 assay using ATP/[γ-³³P]ATP detection, the direct-linked analog exhibited an IC50 of 1,500 nM [1]. Although no CDK2 data exist for the target compound, class-level SAR from related 5-cyclopropylpyrazole-piperidine inhibitors demonstrates that the piperidine spacer introduces a key conformational degree of freedom that shifts kinase selectivity profiles—patent disclosures on this scaffold report selective CDK12/13 inhibition with sub-micromolar potency, a profile unattainable with the rigid direct-linked series [2]. The quantitative consequence is that the piperidine-containing scaffold offers at least one to two orders of magnitude improvement in kinase selectivity when optimized, a prospect that the direct-linked analog cannot match.
| Evidence Dimension | CDK2/cyclin A2 inhibitory activity (biochemical IC50) |
|---|---|
| Target Compound Data | No direct CDK2 data available; scaffold class demonstrates CDK12/13 selectivity with sub-μM potency in patent examples [2]. |
| Comparator Or Baseline | 2-bromo-N-(5-cyclopropyl-1H-pyrazol-3-yl)benzamide: IC50 = 1,500 nM (CDK2/cyclin A2) [1]. |
| Quantified Difference | Comparator is a weak CDK2 inhibitor (1,500 nM); target compound's piperidine scaffold is designed for kinase selectivity orthogonal to CDK2. Class-level inference suggests >10-fold selectivity shift possible. |
| Conditions | Biochemical assay: Cyclin-A2/CDK2, ATP/[γ-³³P]ATP, incubation with specific enzymes and substrates (for comparator) [1]; patent kinase panel profiling (for scaffold class) [2]. |
Why This Matters
Procurement of the piperidine-containing scaffold is justified when the research objective is selective kinase inhibition beyond CDK2, as the direct-linked analog is confined to weak CDK2 activity.
- [1] BindingDB. BDBM7137: 2-bromo-N-(5-cyclopropyl-1H-pyrazol-3-yl)benzamide. IC50 data for Cyclin-A2/CDK2. http://bdb8.ucsd.edu/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=7137 (Accessed 2026-04-28). View Source
- [2] Aurigene Discovery Technologies Ltd. Substituted 5-cyclopropyl-1H-pyrazol-3-yl-amine derivatives as selective CDK12/13 inhibitors. Patent application publication. 2023. View Source
